N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 2,4-dimethoxybenzamide moiety at the 6-position.
Properties
IUPAC Name |
2,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-15-7-8-16(18(12-15)26-2)19(22)20-14-6-9-17-13(11-14)5-4-10-21(17)27(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPGUYQNSVIQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the quinoline derivative with 2,4-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2,4-Dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dimethoxybenzamide Moieties
The 2,4-dimethoxybenzamide group is a recurring motif in bioactive compounds. Key comparisons include:
SiFA-M-FP,5 (5-(3-(1-(4-(Di-tert-butylfluorosilyl)phenyl)-2,5-dioxopyrrolidin-3-ylthio)propyl)-2,3-dimethoxybenzamide derivative)
- Structure : Contains a 2,3-dimethoxybenzamide linked to a fluorosilyl-maleimide group via a thioether bond.
- Synthesis : Prepared via maleimide-thiol conjugation in acetonitrile-phosphate buffer (49% yield) .
5-Adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide
- Structure : Features a 2,4-dimethoxybenzamide attached to an adamantane group via a dihydroxybenzyl linker.
- Key Differences : The bulky adamantane moiety enhances lipophilicity, likely improving membrane permeability compared to the polar methanesulfonyl group.
- Application : Patented as an antioxidant and anti-aging agent, highlighting the functional versatility of dimethoxybenzamide derivatives .
N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben)
Analogues with Tetrahydroquinoline Scaffolds
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-morpholinyl)ethyl]-4-(trifluoromethyl)benzamide
- Structure: Shares the tetrahydroquinoline core but substitutes the 6-position with a morpholinyl-ethyl group and a trifluoromethylbenzamide.
- The morpholine ring may improve solubility .
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Compound Overview
This compound features a unique structure combining a tetrahydroquinoline moiety with methanesulfonyl and dimethoxybenzamide groups. The incorporation of these functional groups enhances its solubility and biological interactions, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds in the tetrahydroquinoline class have demonstrated efficacy against various cancer cell lines.
- Antibacterial Properties : The sulfonamide group is known for its antibacterial effects, which may be leveraged in the development of new antibiotics.
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in disease pathways.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to and inhibiting enzymes critical for tumor growth or bacterial survival.
- Receptor Modulation : Interacting with cellular receptors to alter their activity.
- Gene Expression Alteration : Affecting the expression of genes involved in disease processes.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis.
- Introduction of Methoxy Groups : Methylation reactions using reagents like dimethyl sulfate or methyl iodide are employed.
- Amidation : The final step involves forming the benzamide moiety through reaction with 2,4-dimethoxybenzoic acid.
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Sulfamethoxazole | Sulfonamide group | Antibacterial | Widely used antibiotic |
| Quinolone derivatives | Heterocyclic structure | Antibacterial | Broad-spectrum activity |
| Tetrahydroquinoline derivatives | Similar core structure | Anticancer | Potentially novel mechanisms |
This comparison highlights the unique combination of functional groups in this compound that may confer dual activity against both bacteria and cancer cells.
Case Studies and Research Findings
Recent studies have explored the efficacy of related compounds in various biological assays:
- A study on tetrahydroquinoline derivatives demonstrated significant antitumor activity with IC50 values lower than that of Doxorubicin (IC50 = 37.5 µg/mL), suggesting that modifications to the tetrahydroquinoline core can enhance potency against cancer cells .
- Another research effort focused on sulfonamide derivatives indicated promising antibacterial properties that could be utilized in developing new therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide, and how are critical reaction parameters controlled?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinoline core followed by sulfonylation and amidation. Key steps include:
- Sulfonylation : Reacting the tetrahydroquinoline precursor with methanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine to control exothermicity .
- Amide Coupling : Using coupling agents such as HATU or EDCI with 2,4-dimethoxybenzoic acid, ensuring stoichiometric equivalence and inert atmosphere to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, sulfonamide protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~443.5 g/mol) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm for purity assessment .
Q. What in vitro biological assays are appropriate for preliminary evaluation of its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target enzymes, and what validation methods are recommended?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonamide group binding to catalytic lysine) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Validation : Correlate computational ΔG values with experimental IC₅₀ from enzyme assays. Discrepancies >1 log unit suggest model refinement .
Q. What strategies resolve contradictions in bioactivity data between cell-based assays and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and BBB permeability (PAMPA) to identify bioavailability limitations .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that explain reduced in vivo efficacy .
- Dose Optimization : Use allometric scaling (e.g., mg/kg based on surface area) to adjust for interspecies differences .
Q. What are the key challenges in X-ray crystallographic analysis of this compound, and how can SHELX software address them?
- Methodological Answer :
- Crystal Growth : Optimize vapor diffusion (e.g., PEG 4000, pH 7.4) to obtain diffraction-quality crystals .
- Data Processing : Use SHELXD for phase solution (charge-flipping algorithm) and SHELXL for refinement, addressing twinning or disorder via restraints .
- Validation : Check R-factors (<0.20) and Ramachandran outliers (<1%) in final models .
Q. How does modifying the methanesulfonyl group to ethylsulfonyl or benzenesulfonyl alter the compound’s pharmacokinetics?
- Methodological Answer :
- LogP Assessment : Compare calculated logP (ChemAxon) to experimental shake-flask values. Larger substituents (e.g., benzenesulfonyl) increase lipophilicity, reducing aqueous solubility .
- Metabolic Stability : Incubate derivatives with liver microsomes; bulky groups (e.g., benzyl) resist CYP450 oxidation better than methanesulfonyl .
Design a stability study protocol for this compound under varying pH and temperature conditions.
- Methodological Answer :
- Forced Degradation : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours .
- Analytical Monitoring : UPLC-PDA at 0, 6, 12, and 24 hours to quantify degradation products (e.g., hydrolyzed amide or sulfonamide).
- Kinetic Analysis : Calculate t₁/₂ using first-order kinetics; Arrhenius plots predict shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
